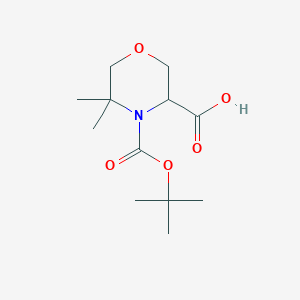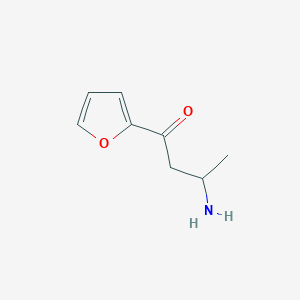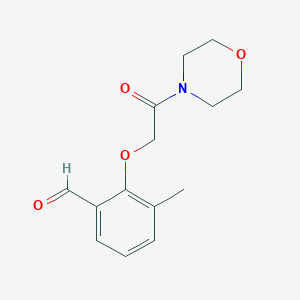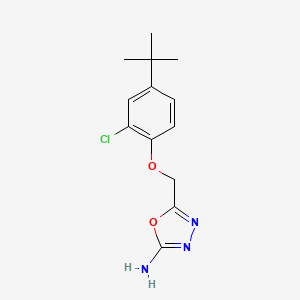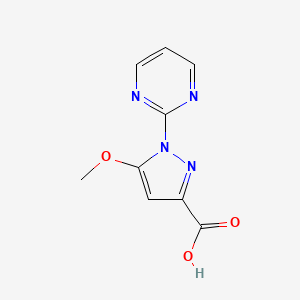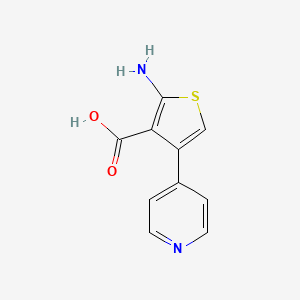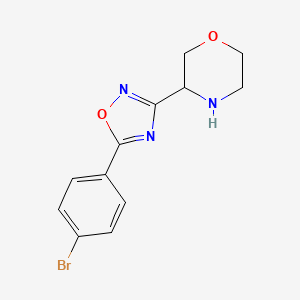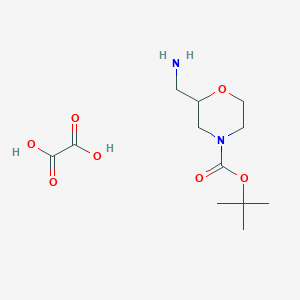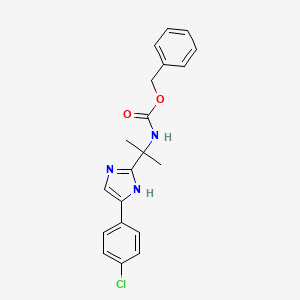
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is a synthetic organic compound with the molecular formula C17H18ClNO2 It is known for its unique chemical structure, which includes a benzyl group, a chlorophenyl group, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorophenyl derivatives.
科学的研究の応用
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
類似化合物との比較
Similar Compounds
- Benzyl (2-(4-chlorophenyl)propan-2-yl)carbamate
- Benzyl (2-(4-bromophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
- Benzyl (2-(4-fluorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate
Uniqueness
Benzyl (2-(4-(4-chlorophenyl)-1H-imidazol-2-YL)propan-2-YL)carbamate is unique due to the presence of both the chlorophenyl and imidazole groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced biological activity and selectivity compared to similar compounds.
特性
CAS番号 |
1416438-44-2 |
|---|---|
分子式 |
C20H20ClN3O2 |
分子量 |
369.8 g/mol |
IUPAC名 |
benzyl N-[2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,24-19(25)26-13-14-6-4-3-5-7-14)18-22-12-17(23-18)15-8-10-16(21)11-9-15/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
InChIキー |
BAQWZIGNLYNMID-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(N1)C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


